

Spectroscopic Analysis of 1,1-Dimethylcyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethylcyclohexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-Dimethylcyclohexane** (CAS 590-66-9), a saturated cyclic alkane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with data summaries and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,1-Dimethylcyclohexane**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
0.876	Singlet	-CH ₃
1.220	Multiplet	-CH ₂ - (Cyclohexane ring)
1.36	Multiplet	-CH ₂ - (Cyclohexane ring)
1.43	Multiplet	-CH ₂ - (Cyclohexane ring)

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: ^{13}C NMR Spectroscopic Data

Due to the molecule's symmetry, **1,1-Dimethylcyclohexane** is expected to show five distinct signals in the ^{13}C NMR spectrum.[1] The two methyl groups are equivalent, as are the pairs of carbons at the C2/C6, and C3/C5 positions of the cyclohexane ring.

Chemical Shift (ppm)	Carbon Assignment
22.9	C4
26.5	C3, C5
28.9	-CH ₃
30.1	C1
39.8	C2, C6

Solvent: CH_2Cl_2

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2845	Strong	C-H Stretch (Aliphatic)
1480-1440	Medium	-CH ₂ - Bending (Scissoring)
1365	Medium	C-H Bending (Methyl gem-dimethyl split)
~950	Medium	C-C Skeletal Vibrations

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
112	4.2%	[M] ⁺ (Molecular Ion)
97	100%	[M-CH ₃] ⁺ (Base Peak) [2] [3]
69	49.3%	[C ₅ H ₉] ⁺
55	72.0%	[C ₄ H ₇] ⁺
41	35.1%	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **1,1-Dimethylcyclohexane** is accurately weighed and transferred to a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
- The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- The solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and the exterior is cleaned with a lint-free wipe before insertion into the spectrometer.

Data Acquisition:

- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

- The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming is performed to optimize the homogeneity of the magnetic field, thereby maximizing spectral resolution.
- For ^1H NMR, a standard single-pulse experiment is executed. For ^{13}C NMR, a proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
- Data is acquired with an appropriate number of scans to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained from a desiccator.
- A single drop of **1,1-Dimethylcyclohexane** is placed onto the center of one salt plate using a Pasteur pipette.
- The second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film between the plates.
- The "sandwich" of salt plates is placed into the sample holder of the FT-IR spectrometer.

Data Acquisition:

- A background spectrum of the empty sample compartment is collected to account for atmospheric CO_2 and H_2O .
- The sample holder containing the prepared salt plates is placed in the instrument's beam path.
- The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

- The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

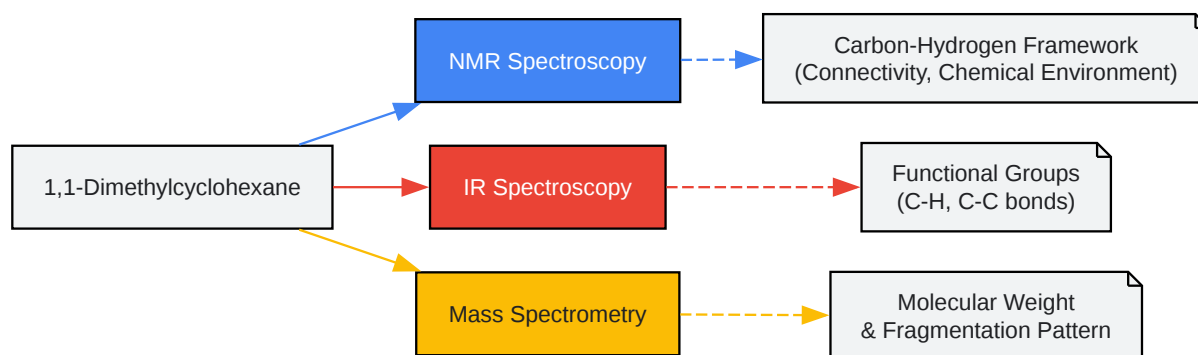
- **1,1-Dimethylcyclohexane**, being a volatile liquid, is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ($[M]^+$).

Mass Analysis and Detection:

- The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The separated ions are detected, and a signal is generated that is proportional to the number of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

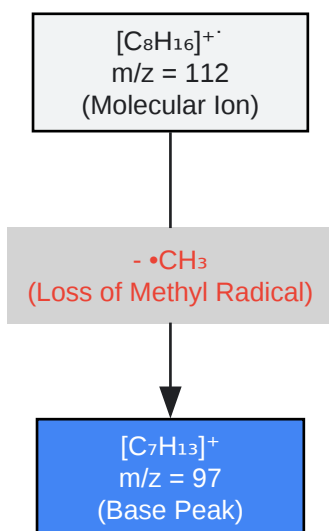
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a proposed fragmentation pathway in mass spectrometry.



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Caption: Spectroscopic analysis workflow for **1,1-Dimethylcyclohexane**.



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Caption: Primary fragmentation pathway of **1,1-Dimethylcyclohexane** in EI-MS.

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